molecular formula C12H13NO2 B12988355 2-(1H-indol-5-yl)-2-methylpropanoic acid

2-(1H-indol-5-yl)-2-methylpropanoic acid

Cat. No.: B12988355
M. Wt: 203.24 g/mol
InChI Key: OYTUQWFVYGPPGO-UHFFFAOYSA-N
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Description

2-(1H-indol-5-yl)-2-methylpropanoic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a focal point of research in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-5-yl)-2-methylpropanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the condensation of (2,2-dimethoxy-ethyl)-trimethylammonium bromide with thiophenol followed by Fischer indolisation with polyphosphoric acid can yield indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. These methods may include the use of metal catalysts and environmentally benign solvents .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while reduction can produce indolines .

Scientific Research Applications

2-(1H-indol-5-yl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, modulating their activity. For instance, they may inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features and the resulting biological activities. Its methylpropanoic acid side chain distinguishes it from other indole derivatives, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(1H-indol-5-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-3-4-10-8(7-9)5-6-13-10/h3-7,13H,1-2H3,(H,14,15)

InChI Key

OYTUQWFVYGPPGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)NC=C2)C(=O)O

Origin of Product

United States

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